molecular formula C19H18O6S B12941685 Tanshinone iia sulfonic acid CAS No. 105937-56-2

Tanshinone iia sulfonic acid

Cat. No.: B12941685
CAS No.: 105937-56-2
M. Wt: 374.4 g/mol
InChI Key: UJCACMLMPLLRGW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Tanshinone IIA sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Tanshinone IIA sulfonic acid is unique compared to other similar compounds due to its water solubility and diverse pharmacological activities. Similar compounds include:

Biological Activity

Tanshinone IIA sulfonic acid (STS) is a water-soluble derivative of tanshinone IIA, a bioactive compound extracted from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered significant attention due to its diverse biological activities, particularly in cardiovascular protection, anti-inflammatory effects, and potential anticancer properties. This article delves into the pharmacological mechanisms, clinical applications, and research findings related to STS.

Cardiovascular Protection

STS shows promising cardioprotective effects, particularly in conditions such as coronary heart disease (CHD) and myocardial infarction. Its mechanisms include:

  • Anti-inflammatory Action : STS reduces levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) . These reductions contribute to its protective effects against atherosclerosis and other cardiovascular diseases.
  • Antioxidant Effects : STS has been shown to mitigate oxidative stress in cardiomyocytes, preventing apoptosis through the activation of various signaling pathways . For instance, it inhibits the PI3K/Akt pathway, which is crucial for cell survival.
  • Angiogenesis Promotion : By enhancing angiogenesis, STS supports blood flow restoration in ischemic tissues .

Antitumor Activity

Research indicates that STS may exert anticancer effects through several mechanisms:

  • Inhibition of Tumor Growth : STS has been found to induce apoptosis in various cancer cell lines, including colorectal cancer cells . It acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), which are enzymes involved in tumor immune evasion.
  • Synergistic Effects with Immunotherapy : When combined with anti-PD1 therapy, STS enhances the therapeutic efficacy against tumors by modulating the immune response .

Clinical Applications

STS is widely used in traditional Chinese medicine for treating cardiovascular diseases. It is administered intravenously due to its low oral bioavailability. Clinical studies have demonstrated its effectiveness in improving patient outcomes in CHD by lowering lipid levels and reducing major cardiovascular events .

Case Studies and Research Findings

  • Cardioprotection in Ischemia-Reperfusion Injury :
    • A study demonstrated that STS protects rat myocardium from ischemia-reperfusion injury by reducing oxidative stress and apoptosis .
  • Effect on Endothelial Cells :
    • Research showed that STS inhibited HUVEC (human umbilical vein endothelial cells) apoptosis induced by oxidative stress, highlighting its potential in vascular health .
  • Antiviral Properties :
    • Recent investigations suggest that derivatives of STS may inhibit SARS-CoV-2 replication by disrupting viral protease interactions, indicating a potential role in treating viral infections .

Data Summary

Biological ActivityMechanism of ActionReference
Cardiovascular ProtectionReduces inflammatory markers; promotes angiogenesis
AntioxidantMitigates oxidative stress; inhibits apoptosis
AntitumorInduces apoptosis; inhibits IDO1/TDO2
AntiviralDisrupts viral protease interactions

Properties

CAS No.

105937-56-2

Molecular Formula

C19H18O6S

Molecular Weight

374.4 g/mol

IUPAC Name

1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonic acid

InChI

InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)

InChI Key

UJCACMLMPLLRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O

Origin of Product

United States

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